5-Methyl-2-sulfanylideneimidazole-4-carboxamide
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Overview
Description
5-Methyl-2-sulfanylideneimidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 5-position, a thioxo group at the 2-position, and a carboxamide group at the 4-position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanylideneimidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable sulfur source, followed by cyclization to form the imidazole ring . The reaction conditions often involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfanylideneimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
5-Methyl-2-sulfanylideneimidazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfanylideneimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2H-imidazole-4-carboxamide: Lacks the methyl group at the 5-position.
5-methyl-2-oxo-2H-imidazole-4-carboxamide: Contains an oxo group instead of a thioxo group.
2-thioxo-2H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-Methyl-2-sulfanylideneimidazole-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioxo group, in particular, can enhance its reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
129015-07-2 |
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Molecular Formula |
C5H5N3OS |
Molecular Weight |
155.175 |
IUPAC Name |
5-methyl-2-sulfanylideneimidazole-4-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9) |
InChI Key |
UXXYUZHKIYLZPA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=S)N=C1C(=O)N |
Synonyms |
2H-Imidazole-4-carboxamide,5-methyl-2-thioxo-(9CI) |
Origin of Product |
United States |
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